molecular formula C17H14N2O4 B5637573 2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole

2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B5637573
M. Wt: 310.30 g/mol
InChI Key: DGQHKZBVHIZZKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the oxidative cyclization of hydrazones, which can be derived from various aldehydes and aroylhydrazines, using oxidants such as chloramine-T. For example, a series of novel oxadiazoles were synthesized by the oxidative cyclization of hydrazones derived from specific benzaldehydes and aroylhydrazines, demonstrating the versatility of this synthetic route (Gaonkar, Rai, & Prabhuswamy, 2006).

Molecular Structure Analysis

The molecular structure and electronic properties of oxadiazole derivatives can be extensively analyzed through spectroscopic techniques and theoretical calculations. For instance, the photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives were explored using fluorescence spectroscopy and density functional theory (DFT), revealing insights into their optoelectronic applications (Thippeswamy et al., 2021).

Chemical Reactions and Properties

Oxadiazole derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. For example, the synthesis and antimicrobial studies of a new series of oxadiazoles involved their formation through oxidative cyclization followed by evaluation against microbial agents, showcasing their potential as antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules to exert its effects. This is particularly relevant for drugs and other bioactive compounds .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. It can also include information on safe handling and disposal practices .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-20-13-5-3-4-11(8-13)16-18-19-17(23-16)12-6-7-14-15(9-12)22-10-21-14/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQHKZBVHIZZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole

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